molecular formula C9H11ClIN B12827976 5-Iodo-2,3-dihydro-1H-inden-1-amine hydrochloride

5-Iodo-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B12827976
M. Wt: 295.55 g/mol
InChI Key: KFODTRYLWJVLPD-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H10IN·HCl It is a derivative of indane, a bicyclic hydrocarbon, and contains an iodine atom at the 5-position and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the iodination of 2,3-dihydro-1H-inden-1-amine. One common method is the reaction of 2,3-dihydro-1H-inden-1-amine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as recrystallization and purification to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indanone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Indanone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

5-Iodo-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodo-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-aminoindane: A closely related compound with similar structural features but different pharmacological properties.

    2,3-Dihydro-1H-inden-2-amine: Another indane derivative with different functional groups and reactivity.

Uniqueness

5-Iodo-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the iodine atom at the 5-position, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and synthetic pathways.

Properties

Molecular Formula

C9H11ClIN

Molecular Weight

295.55 g/mol

IUPAC Name

5-iodo-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C9H10IN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H

InChI Key

KFODTRYLWJVLPD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)I.Cl

Origin of Product

United States

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